molecular formula C11H11FO3 B1400180 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone CAS No. 1166996-40-2

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone

Cat. No.: B1400180
CAS No.: 1166996-40-2
M. Wt: 210.2 g/mol
InChI Key: UEMXGDOMBAMRHI-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone is an organic compound that features a dioxolane ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone typically involves the formation of the dioxolane ring followed by the introduction of the fluorophenyl group. One common method might involve the reaction of a suitable ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The fluorophenyl group can then be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The dioxolane ring and fluorophenyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the fluorine atom, which might affect its reactivity and biological activity.

    2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone: The position of the fluorine atom can influence the compound’s properties.

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone is a synthetic organic compound characterized by a dioxolane ring and a fluorophenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the dioxolane ring followed by the introduction of the fluorophenyl group. Common methods include:

  • Formation of the Dioxolane Ring : This can be achieved by reacting a suitable ketone with ethylene glycol in the presence of an acid catalyst.
  • Introduction of the Fluorophenyl Group : This is often accomplished through a Friedel-Crafts acylation reaction, where a fluorophenyl derivative is reacted with the dioxolane intermediate.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound shows activity against various strains of bacteria. The following table summarizes its antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Enterococcus faecalis625
Pseudomonas aeruginosa250 - 500
Escherichia coliNo activity

The compound exhibited excellent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis, while showing limited effectiveness against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against Candida albicans with positive results:

Fungal StrainMIC µg/mL
Candida albicans250 - 500

All tested derivatives showed significant antifungal activity against C. albicans, indicating the potential for therapeutic applications in fungal infections .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors on microbial cells, disrupting normal function and leading to cell death.
  • Gene Expression Modulation : There is potential for this compound to influence gene expression related to stress responses in bacteria and fungi .

Case Studies

A notable study involved synthesizing various dioxolane derivatives and assessing their biological activities. Among these derivatives, this compound displayed superior antibacterial and antifungal properties compared to others tested in similar conditions. This highlights its potential as a lead compound for further development in antimicrobial therapies .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMXGDOMBAMRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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